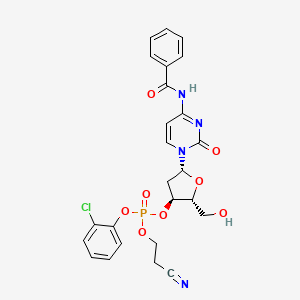
3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a synthetic compound with a complex molecular structure It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-bromophenyl 2-cyanoethyl ester
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-fluorophenyl 2-cyanoethyl ester
Uniqueness
Compared to similar compounds, 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
生物活性
3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester, also known by its CAS number 80817-38-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.
- Molecular Formula : C25H24ClN4O8P
- Molecular Weight : 574.907 g/mol
- CAS Number : 80817-38-5
The structural characteristics of this compound suggest potential interactions with biological systems, particularly in nucleic acid metabolism and cellular signaling pathways.
Biological Activity Overview
The biological activity of 3'-Cytidylic acid derivatives has been explored primarily in the context of their antiviral and antifungal properties. The esterification of nucleosides often enhances their bioavailability and therapeutic efficacy.
Antiviral Activity
Research indicates that compounds similar to 3'-Cytidylic acid exhibit antiviral properties against various viruses, including those responsible for respiratory infections and hepatitis. The mechanism typically involves the inhibition of viral RNA synthesis, which is critical for viral replication.
Antifungal Activity
In vitro studies have shown that derivatives of cytidine, including those with benzoyl and cyanoethyl modifications, possess significant antifungal activity. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) effective against Candida species, suggesting that this compound may have comparable efficacy.
Study 1: Antifungal Efficacy
A study published in MDPI evaluated the antifungal properties of various cytidine derivatives. The findings revealed that certain modifications significantly enhance antifungal activity against Candida albicans, with MIC values as low as 0.003 µg/mL for structurally related compounds .
Study 2: Antiviral Mechanisms
Another research article focused on the antiviral mechanisms of nucleoside analogs. It was found that the incorporation of benzoyl groups into nucleosides could improve their stability and interaction with viral polymerases, thereby enhancing their antiviral efficacy .
Comparative Analysis Table
| Compound | Antifungal Activity (MIC) | Antiviral Activity |
|---|---|---|
| 3'-Cytidylic Acid Derivative | 0.003 µg/mL | Inhibits RNA synthesis |
| N-Benzoyl-2'-deoxycytidine | Similar to above | Effective against respiratory viruses |
| Other Related Compounds | Varies (6-30 µg/mL) | Variable efficacy depending on structure |
特性
CAS番号 |
80817-38-5 |
|---|---|
分子式 |
C25H24ClN4O8P |
分子量 |
574.9 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C25H24ClN4O8P/c26-18-9-4-5-10-19(18)37-39(34,35-14-6-12-27)38-20-15-23(36-21(20)16-31)30-13-11-22(29-25(30)33)28-24(32)17-7-2-1-3-8-17/h1-5,7-11,13,20-21,23,31H,6,14-16H2,(H,28,29,32,33)/t20-,21+,23+,39?/m0/s1 |
InChIキー |
LUODOPHROFJGEI-MRRPNWGVSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















